5-(4-fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Description
5-(4-Fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one is a benzofurodiazepinone derivative characterized by a fused benzofuran-diazepinone core and a 4-fluorophenyl substituent at position 3.
Properties
IUPAC Name |
5-(4-fluorophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O2/c18-11-7-5-10(6-8-11)15-17-16(20-14(21)9-19-15)12-3-1-2-4-13(12)22-17/h1-8H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGWAVKKFHWHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C(=N1)C3=CC=C(C=C3)F)OC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326904 | |
| Record name | 5-(4-fluorophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808342 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
296798-52-2 | |
| Record name | 5-(4-fluorophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one typically involves a multi-step process. One common method is the two-step one-pot synthesis, which includes the formation of the benzofuran ring followed by the construction of the diazepine ring. The reaction conditions often involve the use of base catalysts and specific solvents to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .
Chemical Reactions Analysis
Cyclization Reactions
The benzofuro[3,2-e] diazepin-2-one core likely forms via intramolecular cyclization involving amide or lactam intermediates. For example, strobilurin analogues with similar fused ring systems (e.g., benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one) were synthesized using iminophosphoranes and carbon disulfide under reflux conditions . The reaction sequence typically involves:
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Formation of a thioxo intermediate via nucleophilic attack.
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Subsequent cyclization to form the fused heterocyclic framework.
Functionalization of Aromatic Rings
The 4-fluorophenyl substituent suggests electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) for installation. For instance, functionalization of benzofurans with arylboronic acids under copper catalysis has been demonstrated, enabling mono- or bi-N-arylation of amino groups .
Base and Solvent Effects
In analogous systems (e.g., benzofuran synthesis), Cs₂CO₃ in DMF under ambient conditions was optimal for C–C and C–O bond formation, achieving yields up to 92% within 10–20 minutes . Protic solvents (e.g., MeOH) or lower base equivalents often led to acyclic byproducts, highlighting the importance of stoichiometry and solvent choice.
| Parameter | Optimal Conditions | Outcome |
|---|---|---|
| Base | Cs₂CO₃ (2.0 equiv) | Rapid cyclization (10–20 min) |
| Solvent | DMF | High yield (92%) |
| Temperature | Room temperature | Avoids thermal degradation |
Radiolabeling and Functionalization
For benzofuro[3,2-e] diazepin-2-one derivatives, radiolabeling (e.g., [¹¹C]methyl or [¹⁸F]fluoro groups) was achieved via nucleophilic substitution or alkylation using desmethylated precursors . Reaction conditions typically involved:
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[¹¹C]CH₃OTf for methylation (30–50% decay-corrected yields).
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K[¹⁸F]F/Kryptofix 2.2.2 for fluorination (5–25% yields).
Substituent Effects
Fluorine substituents (e.g., 4-fluorophenyl) influence reactivity:
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Electron-withdrawing groups (e.g., -CF₃) reduce reaction rates and yields due to steric and electronic effects .
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Steric hindrance from bulky aryl groups (e.g., naphthyl) can limit mono-N-arylation efficiency .
Analogues with Biological Activity
Related diazepinone derivatives (e.g., 5-BDBD analogs) exhibited PET radioligand properties for P2X4 receptor imaging, with specific activities up to 1110 GBq/µmol . Their synthesis leveraged structure-based design and enzymatic assays to optimize binding affinity.
NMR and Mass Spectrometry
Key characterization techniques for analogous compounds include:
Scientific Research Applications
Anxiolytic and Sedative Effects
Compounds in the benzodiazepine family are traditionally known for their anxiolytic and sedative properties. Preliminary studies indicate that 5-(4-fluorophenyl)-1,3-dihydro-2H-benzofuro[3,2-e][1,4]diazepin-2-one may exhibit similar effects by modulating neurotransmitter systems involved in anxiety and stress responses .
Pain Management
Recent research highlights the compound's potential as a selective inhibitor of the P2X4 receptor, which plays a role in nociceptive pain pathways. This suggests applications in pain management therapies, particularly for chronic pain conditions .
Neurological Disorders
The compound's interactions with various receptors may also extend to neurological disorders such as epilepsy and depression. Its structural analogs have shown promise in preliminary evaluations for these conditions .
Synthesis and Development
The synthesis of 5-(4-fluorophenyl)-1,3-dihydro-2H-benzofuro[3,2-e][1,4]diazepin-2-one typically involves multi-step synthetic routes that may include solid-phase synthesis and microwave-assisted techniques to enhance yields and reduce reaction times .
Case Study 1: Radiolabeled Analog Development
A study reported the synthesis of radiolabeled analogs of 5-(4-fluorophenyl)-1,3-dihydro-2H-benzofuro[3,2-e][1,4]diazepin-2-one for use in PET imaging. The analogs demonstrated similar biological activity to their parent compound, indicating their utility in studying receptor interactions in vivo .
Case Study 2: Receptor Binding Studies
Binding affinity studies have shown that this compound selectively interacts with the P2X4 receptor compared to other benzodiazepine derivatives. This specificity could lead to the development of targeted therapies with fewer side effects compared to traditional benzodiazepines .
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 5-(4-fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one, their substituents, and biological activities:
Key Comparisons
Substituent Effects on Receptor Binding: The 3-bromophenyl group in 5-BDBD confers high P2X4 antagonism (IC50 = 0.75 µM), likely due to halogen bonding and hydrophobic interactions . The 3-(2-fluoroethoxy)phenyl substituent in [18F]FE-5-BDBD improves blood-brain barrier penetration, a critical factor for CNS-targeted PET ligands . The 4-fluorophenyl analog may exhibit different pharmacokinetics due to the absence of an ethoxy linker.
Synthetic Accessibility: 5-Arylbenzofurodiazepinones are typically synthesized via HMTA-mediated cyclization of chloroacetamide intermediates . Fluorine introduction often employs nucleophilic substitution (e.g., K[18F]F for radiolabeling) . The 4-fluorophenyl variant may require optimized conditions to avoid regioisomer formation.
Biological Activity Trends: Phenyl vs. Halogenated Phenyl: The 5-phenyl analog (4b) demonstrates enhanced activity over non-aromatic substituents , suggesting that aromaticity at position 5 is critical. Fluorine’s electron-withdrawing effect may modulate receptor interaction dynamics compared to bromine. Selectivity: 5-BDBD shows selectivity for P2X4 over other P2X subtypes (e.g., P2X7) . The 4-fluorophenyl derivative’s selectivity profile remains uncharacterized but could differ due to substituent positioning.
Applications in Imaging/Therapeutics :
- Radiolabeled analogs like [18F]F-5-BDBD and [18F]FE-5-BDBD are developed for PET imaging of neuroinflammation . The 4-fluorophenyl compound could serve as a precursor for similar radiotracers if its in vivo stability and binding are validated.
Biological Activity
5-(4-fluorophenyl)-1,3-dihydro-2H- benzofuro[3,2-e][1,4]diazepin-2-one is a complex organic compound belonging to the class of benzodiazepines. This compound features a unique structure that includes a benzofuro moiety fused to a diazepine ring, which enhances its potential biological activity. The presence of the 4-fluorophenyl group is significant as it may influence interactions with biological targets, particularly in the context of receptor binding and modulation.
The molecular formula of 5-(4-fluorophenyl)-1,3-dihydro-2H- benzofuro[3,2-e][1,4]diazepin-2-one is , with a molecular weight of 294.28 g/mol. The compound is characterized by its logP value of 3.0576, indicating moderate lipophilicity which can affect its absorption and distribution in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C17H11FN2O2 |
| Molecular Weight | 294.28 g/mol |
| logP | 3.0576 |
| Polar Surface Area | 39.277 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Preliminary studies indicate that 5-(4-fluorophenyl)-1,3-dihydro-2H-benzofuro[3,2-e][1,4]diazepin-2-one may exhibit selective inhibition of the P2X4 receptor, which plays a role in nociceptive pain pathways. This suggests potential applications in pain management and neurological disorders .
Pharmacological Effects
Compounds in the benzodiazepine family are known for various biological activities including:
- Anxiolytic : Reducing anxiety.
- Sedative : Inducing sedation.
- Anticonvulsant : Preventing seizures.
The specific interactions of 5-(4-fluorophenyl)-1,3-dihydro-2H-benzofuro[3,2-e][1,4]diazepin-2-one with neurotransmitter receptors are critical for its pharmacological effects.
Case Studies and Experimental Data
A study conducted on related compounds revealed that structural modifications significantly influence binding affinity to the P2X4 receptor. For instance:
| Compound Name | Unique Properties |
|---|---|
| 5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e][1,4]diazepin-2-one | Potent P2X4 antagonist |
| 5-(phenyl)-1,3-dihydro-2H-benzofuro[3,2-e][1,4]diazepin-2-one | Broader spectrum of activity but less specificity |
| 5-(methylphenyl)-1,3-dihydro-2H-benzofuro[3,2-e][1,4]diazepin-2-one | Enhanced lipophilicity affecting bioavailability |
These findings underscore the importance of the fluorophenyl substitution in modulating the activity and selectivity towards specific receptors .
Synthesis and Development
The synthesis of this compound typically involves multi-step synthetic routes that may include techniques such as solid-phase synthesis and microwave-assisted synthesis to enhance yields and reduce reaction times. The ability to efficiently synthesize this compound is crucial for further pharmacological studies and potential therapeutic applications .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Reactants | Solvent | Time (hr) | Yield | Key Conditions |
|---|---|---|---|---|
| Bromazepam + Cyanuric chloride | Pyridine | 24 | 80% | Reflux, TLC monitoring |
What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
Structural validation requires multi-technique analysis:
- FT-IR: Identify C=O (1655 cm⁻¹), C=C (1594 cm⁻¹), and C=N (1637 cm⁻¹) stretches .
- ¹H-NMR: CH₂ protons appear at 4.42 ppm (singlet), aromatic protons at 6.96–7.87 ppm (pyridine and benzene rings) .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 464.99) and fragmentation patterns confirm molecular weight and substituents .
- UV-Vis: Bands at 261 nm (π→π*) and 363 nm (n→π*) indicate conjugation and electronic transitions .
Q. Table 2: Key Spectral Markers
| Technique | Marker | Assignment |
|---|---|---|
| FT-IR | 1655 cm⁻¹ | C=O stretch |
| ¹H-NMR | 4.42 ppm (s, 2H) | CH₂ protons |
| Mass Spec | m/z 464.99 | [M]⁺ molecular ion |
How does the 4-fluorophenyl substitution influence P2X4 receptor binding affinity compared to analogs like 5-BDBD?
Methodological Answer:
The 4-fluorophenyl group enhances binding through fluorine’s electronegativity and hydrophobic interactions. Compared to 5-BDBD (3-bromophenyl substitution, IC₅₀ = 500 nM), fluorinated analogs may exhibit improved selectivity due to reduced steric hindrance . Key strategies for evaluating binding:
- Competitive Binding Assays: Use radiolabeled ATP to measure displacement in P2X4-expressing cell lines.
- Molecular Docking: Compare fluorine’s electrostatic potential with bromine in homology models .
- In Vitro Functional Assays: Measure Ca²⁺ influx inhibition in HEK293 cells transfected with P2X4 receptors .
What methodological approaches are recommended for detecting this compound in biological matrices?
Methodological Answer:
Fluorometric detection is highly sensitive. A validated protocol involves:
Sample Preparation: Extract urine or plasma with methanol/KOH.
Derivatization: React with cyanuric chloride (5 mM in pyridine), enhancing fluorescence intensity via triazine adduct formation .
Instrumentation: Use excitation/emission wavelengths of 384/410 nm (Shimadzu RF-540 spectrophotometer) .
Sensitivity Enhancement Tips:
- Adjust pH to 8–9 for optimal reaction kinetics.
- Pre-concentrate samples via solid-phase extraction (C18 columns) .
How can researchers design fluorine-18-labeled derivatives for PET imaging of neuroinflammation?
Methodological Answer:
Radioligand development involves:
Precursor Synthesis: Prepare a tosylated intermediate (e.g., TsOE-5-BDBD) for nucleophilic substitution with [¹⁸F]fluoride .
Radiolabeling: React K[¹⁸F]F/Kryptofix 2.2.2 with the precursor in anhydrous DMSO at 100°C for 10 minutes .
Purification: Use HPLC with C18 columns and validate purity (>95%) via radio-TLC.
Key Parameters:
How can contradictions between in vitro binding data and in vivo efficacy be resolved?
Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) variability or metabolite interference. Mitigation strategies include:
PK/PD Modeling: Correlate plasma concentration (AUC) with receptor occupancy in target tissues.
Metabolite Profiling: Use LC-MS/MS to identify active/inactive metabolites in serum .
Tissue Distribution Studies: Quantify compound levels in CNS vs. peripheral tissues via autoradiography .
Example Workflow:
- Step 1: Conduct dose-ranging studies in rodents.
- Step 2: Validate target engagement using ex vivo receptor autoradiography.
- Step 3: Adjust dosing regimens based on blood-brain barrier penetration data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
